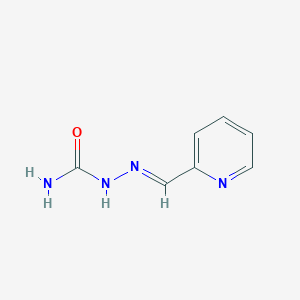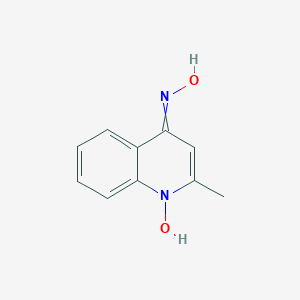
4-(Hydroxyamino)-2-methylquinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxyamino)-2-methylquinoline 1-oxide, also known as HAMQO, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a potent oxidizing agent that can induce DNA damage and has been used as a tool to study the mechanisms of carcinogenesis and mutagenesis.
作用机制
4-(Hydroxyamino)-2-methylquinoline 1-oxide induces DNA damage through the formation of reactive oxygen species (ROS) and the subsequent oxidation of DNA bases. The primary target of 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage is guanine, which can undergo oxidation to form 8-oxo-7,8-dihydroguanine (8-oxoG). This DNA lesion can lead to mutations and can contribute to the development of cancer and other diseases.
生化和生理效应
4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage can lead to a variety of biochemical and physiological effects. In vitro studies have shown that 4-(Hydroxyamino)-2-methylquinoline 1-oxide can induce cell death and apoptosis in a variety of cell types. 4-(Hydroxyamino)-2-methylquinoline 1-oxide has also been shown to induce oxidative stress and inflammation, which can contribute to the development of chronic diseases such as cancer, diabetes, and cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using 4-(Hydroxyamino)-2-methylquinoline 1-oxide in scientific research is its ability to induce DNA damage in a controlled manner. This allows researchers to study the mechanisms of DNA damage and repair, as well as the effects of DNA damage on cellular processes. However, there are also some limitations to the use of 4-(Hydroxyamino)-2-methylquinoline 1-oxide. One limitation is that it can be difficult to obtain pure 4-(Hydroxyamino)-2-methylquinoline 1-oxide, and the synthesis process can be time-consuming and expensive. Additionally, 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage may not accurately reflect the types of DNA damage that occur in vivo, which can limit the applicability of 4-(Hydroxyamino)-2-methylquinoline 1-oxide in certain types of research.
未来方向
There are several future directions for research on 4-(Hydroxyamino)-2-methylquinoline 1-oxide. One area of interest is the development of new methods for synthesizing 4-(Hydroxyamino)-2-methylquinoline 1-oxide that are more efficient and cost-effective. Another area of interest is the development of new techniques for analyzing 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage, such as high-throughput sequencing and single-cell analysis. Additionally, there is a need for more research on the physiological and biochemical effects of 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage, particularly in the context of aging and age-related diseases. Overall, continued research on 4-(Hydroxyamino)-2-methylquinoline 1-oxide has the potential to provide valuable insights into the mechanisms of DNA damage and repair, as well as the development of cancer and other diseases.
合成方法
The synthesis of 4-(Hydroxyamino)-2-methylquinoline 1-oxide involves the reaction of 2-methylquinoline with nitric acid and hydroxylamine hydrochloride. The resulting product is then purified through recrystallization to obtain pure 4-(Hydroxyamino)-2-methylquinoline 1-oxide. The yield of the synthesis process is typically around 60-70%.
科学研究应用
4-(Hydroxyamino)-2-methylquinoline 1-oxide has been extensively used in scientific research as a tool to study the mechanisms of carcinogenesis and mutagenesis. It is used to induce DNA damage in vitro and in vivo, and the resulting DNA damage can be analyzed to gain insights into the mechanisms of cancer development and mutagenesis. 4-(Hydroxyamino)-2-methylquinoline 1-oxide has also been used in studies on the repair of DNA damage and the role of DNA damage in aging.
属性
CAS 编号 |
10482-16-3 |
|---|---|
产品名称 |
4-(Hydroxyamino)-2-methylquinoline 1-oxide |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC 名称 |
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-9(11-13)8-4-2-3-5-10(8)12(7)14/h2-6,13-14H,1H3 |
InChI 键 |
BJOKXHWQCMMWRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO)C2=CC=CC=C2N1O |
规范 SMILES |
CC1=CC(=NO)C2=CC=CC=C2N1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



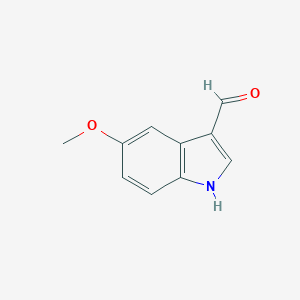
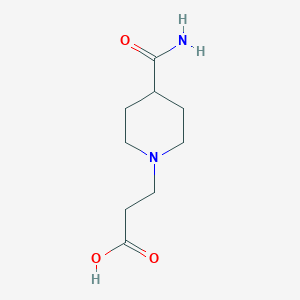
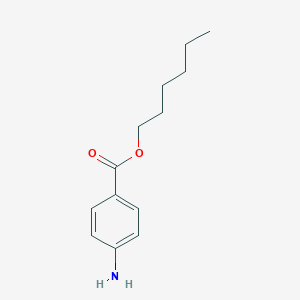
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
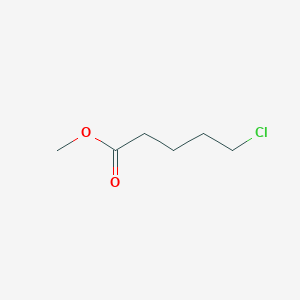
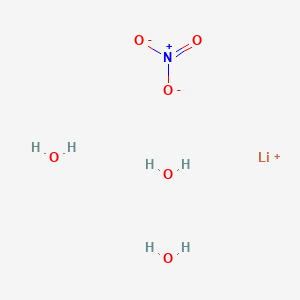
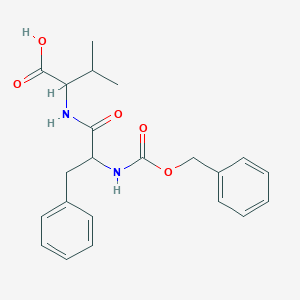

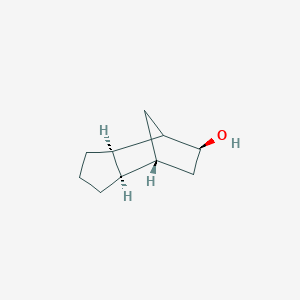

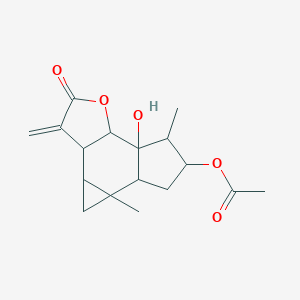
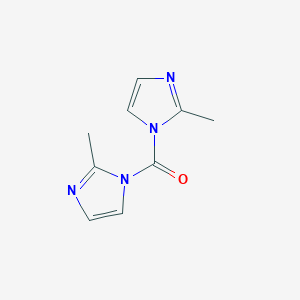
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
